1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole
Description
1-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole is a sulfonamide-based heterocyclic compound featuring a substituted phenylsulfonyl group attached to an imidazole ring. The phenyl ring is substituted with ethoxy (C₂H₅O–), 2,4-dimethyl (–CH₃), and sulfonyl (–SO₂–) groups, while the imidazole moiety carries an ethyl (–C₂H₅) substituent at the 2-position. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonyl group and steric bulk from the substituted phenyl and ethyl groups.
Properties
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-ethylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-15-16-7-8-17(15)21(18,19)14-10-13(20-6-2)11(3)9-12(14)4/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRZIVWTMZPEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole core One common approach is the reaction of ethylamine with glyoxal and formaldehyde under acidic conditions to form the imidazole ring
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are typically performed using strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including inflammation and pain.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Phenyl Substituents
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole ()
- Molecular Formula : C₁₈H₂₆N₂O₃S
- Key Differences :
- The phenyl ring substitutes ethoxy and methyl groups at positions 2 and 4 (similar to the target compound) but replaces the 5-ethoxy group with an isopropyl (–CH(CH₃)₂) moiety.
- Additional methyl group at the 4-position of the imidazole ring.
- Impact : The bulkier isopropyl group may enhance lipophilicity and alter binding affinities in biological systems compared to the ethoxy group in the target compound.
1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole ()
- Structure : Features a triisopropylphenylsulfonyl group.
- Key Differences :
- Highly sterically hindered phenyl ring due to three isopropyl groups.
- Lacks ethyl substitution on the imidazole.
- Impact : Increased steric bulk likely reduces solubility and reactivity, making it less suitable for applications requiring rapid molecular interactions .
Analogues with Different Heterocyclic Cores
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives ()
- Structure : Benzoimidazolone core fused with a benzene ring and a hydrosulfonyl (–SO₂H) group.
- Key Differences :
- Fused aromatic system increases planarity and conjugation.
- Hydrosulfonyl group enhances acidity compared to aryl sulfonamides.
Fexinidazole ()
- Structure: Nitroimidazole with a methylthiophenoxy substituent.
- Key Differences: Nitro (–NO₂) group at the 5-position of imidazole. Methylthiophenoxy (–SCH₂C₆H₅) side chain instead of sulfonylphenyl.
- Impact: The nitro group confers antiparasitic activity (e.g., against trypanosomiasis), highlighting the role of electron-withdrawing groups in pharmacological activity .
Sulfonyl-Containing Analogues with Varied Pharmacophores
Pyrryl Heteroaryl Sulfones ()
- Examples: Ethyl 1-[(6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl]-1H-pyrrole-2-carboxylate (Compound 63).
- Key Differences :
- Pyrrole-carboxylate moiety replaces imidazole.
- Benzoimidazolone sulfonyl group enhances hydrogen-bonding capacity.
- Impact : These compounds inhibit HIV-1 reverse transcriptase at micromolar concentrations, demonstrating the importance of sulfonyl-linked heterocycles in antiviral design .
4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one ()
- Structure : Dihydroimidazolone core with benzenesulfonyl and ethyl groups.
- Key Differences :
- Saturated imidazolone ring reduces aromaticity.
- Benzenesulfonyl group lacks substituents, simplifying the structure.
- Impact : The dihydroimidazolone scaffold may improve metabolic stability compared to fully aromatic imidazoles .
Comparative Analysis Table
*Estimated based on analogues.
Biological Activity
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethyl-1H-imidazole is a compound of significant interest due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which plays a crucial role in its biological interactions.
The biological activity of imidazole derivatives often hinges on their ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group in this compound enhances its reactivity and potential to form non-covalent interactions with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound's pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study reported that an imidazole complex surpassed traditional chemotherapeutics like cisplatin in efficacy against colorectal and breast cancer cell lines, indicating a potential for this compound to exhibit similar properties .
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| DLD-1 | 57.4 | Superior to cisplatin |
| MCF-7 | 79.9 | Superior to cisplatin |
Antimicrobial Activity
The antimicrobial efficacy of imidazole derivatives has been extensively documented. In one study, a series of imidazole compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity.
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| Compound 5a | 15 | E. coli |
| Compound 5b | 19 | P. aeruginosa |
| Compound 5c | 22 | B. subtilis |
These findings suggest that the target compound may also possess similar antimicrobial properties due to its structural similarities with effective derivatives .
Case Studies
Several case studies have provided insights into the therapeutic applications of imidazole-based compounds:
- Anticancer Research : An investigation into imidazole complexes demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways, emphasizing their role in cancer therapy .
- Antimicrobial Studies : Research focused on the synthesis of various imidazole derivatives revealed their effectiveness against resistant strains of bacteria, supporting their potential as new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
